![molecular formula C16H18FNO2S B158490 2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-73-7](/img/structure/B158490.png)
2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been widely used in scientific research for its potential therapeutic benefits and its ability to inhibit the production of inflammatory mediators.
Mécanisme D'action
2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. It specifically inhibits COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation.
Effets Biochimiques Et Physiologiques
2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in various cell types. It also inhibits the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of various inflammatory genes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid in lab experiments include its potent anti-inflammatory effects, its specificity for COX-2, and its ability to inhibit the production of inflammatory mediators. However, its limitations include its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research on 2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid. One direction is to investigate its potential therapeutic benefits in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. Another direction is to develop more potent and selective COX-2 inhibitors with fewer side effects. Finally, the development of novel drug delivery systems for 2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid could enhance its therapeutic efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid involves several steps. The first step is the synthesis of 4-(4-Butylthiazol-2-yl)phenol, which is then reacted with 3-fluorobenzoyl chloride to form 3-fluoro-4-(4-butylthiazol-2-yl)benzoic acid. Finally, this intermediate is esterified with 2-bromopropanoic acid to yield the final product.
Applications De Recherche Scientifique
2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been extensively studied for its anti-inflammatory properties and its potential therapeutic benefits in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various inflammatory diseases.
Propriétés
Numéro CAS |
138568-73-7 |
|---|---|
Nom du produit |
2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid |
Formule moléculaire |
C16H18FNO2S |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
2-[4-(4-butyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid |
InChI |
InChI=1S/C16H18FNO2S/c1-3-4-5-12-9-21-15(18-12)13-7-6-11(8-14(13)17)10(2)16(19)20/h6-10H,3-5H2,1-2H3,(H,19,20) |
Clé InChI |
RLTNQFXEYRXHBE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
SMILES canonique |
CCCCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl-](/img/structure/B158408.png)
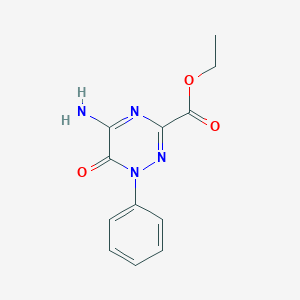
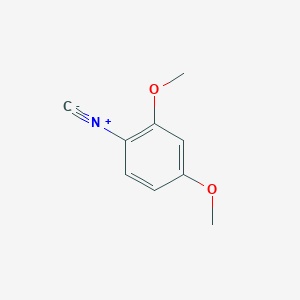
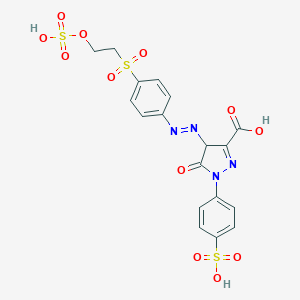
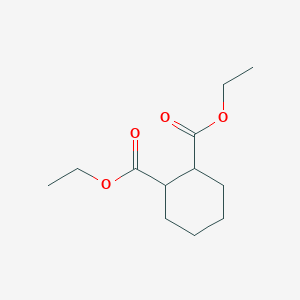
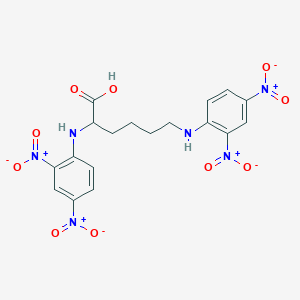
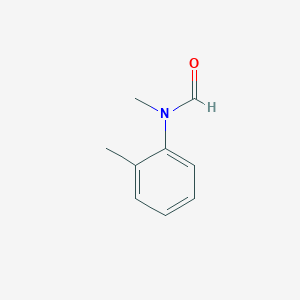
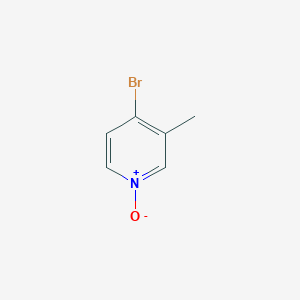
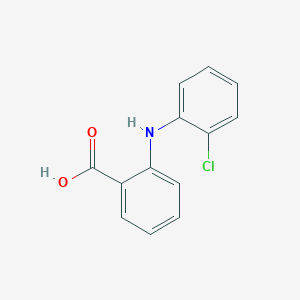
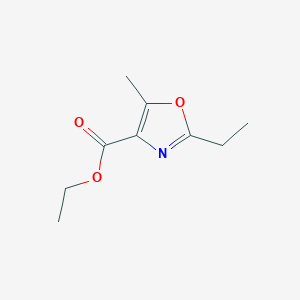
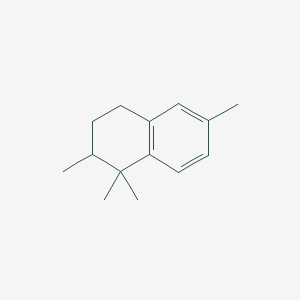
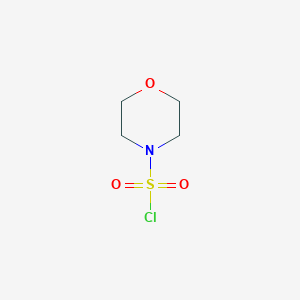
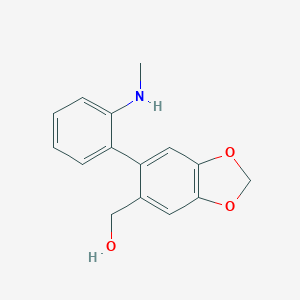
![[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine](/img/structure/B158434.png)